2-(2,4-dichlorophenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O2S2/c1-19-11-16-15-10(20-11)14-9(17)5-18-8-3-2-6(12)4-7(8)13/h2-4H,5H2,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBNAZVFXQQPBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid. This intermediate is then reacted with thiosemicarbazide under specific conditions to yield the final product. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality. The scalability of the synthesis process ensures that the compound can be produced in sufficient quantities for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
Scientific Research Applications
Agricultural Uses
The primary application of this compound lies in its potential as a herbicide. The dichlorophenoxy component is derived from well-known herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), which is widely used to control broadleaf weeds. The addition of the thiadiazole group may enhance the herbicidal efficacy or alter the spectrum of activity against specific weed species.
- Mechanism of Action : Similar compounds typically disrupt plant growth by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual death of target weeds.
Pharmaceutical Applications
The thiadiazole moiety has been recognized for its diverse pharmacological properties, including antimicrobial and anticancer activities.
- Antimicrobial Activity : Research indicates that derivatives containing thiadiazole structures exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown that compounds with similar scaffolds demonstrate effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .
- Anticancer Properties : The compound's potential as an anticancer agent has been explored through in vitro studies. Compounds with the thiadiazole ring have demonstrated cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), suggesting that this compound could inhibit cell proliferation by targeting specific cellular pathways involved in cancer progression .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. This computational approach helps in understanding how the compound interacts at the molecular level with enzymes or receptors relevant to disease processes.
- Binding Affinity : Preliminary results indicate that the compound may effectively bind to targets involved in cancer cell metabolism and proliferation, providing insights into its mechanism of action .
Case Study 1: Herbicidal Efficacy
A study evaluated the herbicidal activity of several dichlorophenoxy derivatives, including those structurally related to 2-(2,4-dichlorophenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide. Results showed promising efficacy against common agricultural weeds, with reduced phytotoxicity to crops when applied at optimized concentrations.
Case Study 2: Antimicrobial Activity
In vitro testing of various thiadiazole derivatives revealed that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL against Staphylococcus aureus and Escherichia coli. These findings support further exploration into its use as a therapeutic agent in treating infections caused by resistant strains .
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. In plants, it mimics natural auxins, leading to uncontrolled growth and eventual plant death. In microbial systems, it disrupts essential cellular processes, leading to the inhibition of growth and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s physicochemical properties and bioactivity are influenced by substitutions on the phenoxy and thiadiazole moieties. Key analogs and their characteristics are summarized below:
Table 1: Structural and Physical Property Comparison
Key Observations :
- Thiadiazole Substitutions : Methylthio groups (as in 5f and the target compound) generally yield moderate melting points (135–160°C), while bulkier substituents like benzylthio (5j) reduce melting points due to disrupted crystallinity .
Herbicidal Activity
- In Petri dish assays, 6an inhibited Lactuca sativa (L.s.) germination with an IC₅₀ of 42.7 g/ha and showed field efficacy at 375 g/ha without harming Zea mays .
- Mechanistic Insights: Transcriptomic and metabolomic studies suggest that 6an disrupts galactose metabolism and ascorbate pathways, highlighting the role of the 2,4-dichlorophenoxy group in metabolic interference .
Anticancer Activity
- Analog 3 (N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide): Induced apoptosis in C6 glioma cells via Akt inhibition (92.36%) through π-π interactions and hydrogen bonding .
- Analog 8 (N-(6-Nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide): Demonstrated 86.52% Akt inhibition, underscoring the importance of nitro and benzothiazole groups in kinase targeting .
Biological Activity
2-(2,4-Dichlorophenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound with significant potential in agricultural and pharmaceutical applications. Its unique structure combines a dichlorophenoxy moiety and a thiadiazolyl group, which contribute to its biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and herbicidal properties.
Chemical Structure
The chemical structure of this compound is represented as follows:
Synthesis
The synthesis typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form an intermediate followed by reaction with thiosemicarbazide. The process is optimized for high purity and yield under controlled conditions .
Antimicrobial Activity
Research has shown that derivatives of the 1,3,4-thiadiazole scaffold exhibit notable antimicrobial properties. For instance:
- In vitro studies demonstrated that compounds similar to this compound displayed significant antibacterial activity against various strains of bacteria including E. coli and S. aureus .
- A study reported that certain thiadiazole derivatives had minimum inhibitory concentrations (MIC) ranging from 32.6 μg/mL to 62.5 μg/mL against different bacterial strains .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | E. coli | 32.6 |
| Compound B | S. aureus | 62.5 |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Cytotoxicity Assays : The compound was evaluated against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values indicated potent growth inhibition, with some derivatives showing IC50 values as low as 0.28 µg/mL for MCF-7 cells .
- Mechanism of Action : Research suggests that these compounds may induce cell cycle arrest at the G2/M phase and down-regulate key proteins involved in tumor progression .
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| MCF-7 | 0.28 | G2/M Arrest |
| HepG2 | 9.6 | Down-regulation of MMP2 and VEGFA |
Herbicidal Activity
The compound's herbicidal properties are attributed to its ability to inhibit plant growth by targeting specific biochemical pathways involved in plant metabolism:
- Field Studies : In agricultural settings, formulations containing this compound have shown effectiveness in controlling a variety of weed species .
Case Studies
- Study on Antimicrobial Properties : A comprehensive study evaluated various derivatives of thiadiazoles against common pathogens. The results indicated that modifications at the thiadiazole ring significantly enhanced antibacterial activity .
- Anticancer Research : A recent clinical trial assessed the efficacy of a related thiadiazole derivative in patients with advanced solid tumors. The results showed promising therapeutic benefits with manageable side effects .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-(2,4-dichlorophenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide and its analogs?
- Methodological Answer : The synthesis typically involves coupling chloroacetyl derivatives with substituted thiadiazole or thiazole intermediates. For example, chloroacetyl chloride reacts with amino-thiadiazole derivatives in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF under reflux or room temperature. Purification is achieved via recrystallization (ethanol/DMF mixtures) or column chromatography . Key steps include monitoring reaction progress by TLC (e.g., hexane:ethyl acetate 9:1) and characterizing intermediates using IR, NMR, and mass spectrometry .
Q. How are spectroscopic techniques employed to characterize this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1667 cm⁻¹, N-H stretch at ~3468 cm⁻¹) .
- ¹H/¹³C NMR : Resolves aromatic protons (δ 6.9–7.5 ppm), methylthio groups (δ 2.5 ppm), and acetamide NH protons (δ ~9.8 ppm) .
- Mass Spectrometry : Confirms molecular weight (e.g., m/z 430.2 [M+1]⁺) and fragmentation patterns .
Q. What in vitro assays are used to screen its biological activity?
- Methodological Answer : Common assays include:
- Enzyme Inhibition : Testing against targets like α-glucosidase or tyrosine kinases using spectrophotometric methods .
- Antimicrobial Activity : Disk diffusion or microdilution assays against Staphylococcus aureus or fungal strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize its pharmacological profile?
- Methodological Answer :
- Substituent Variation : Modify the dichlorophenoxy or methylthio groups to enhance solubility (e.g., introducing nitro or methoxy groups) .
- Bioisosteric Replacement : Replace the thiadiazole ring with triazole or oxadiazole to improve metabolic stability .
- Quantitative SAR (QSAR) : Use computational tools like CoMFA to predict activity based on electronic and steric descriptors .
Q. What experimental approaches elucidate its mechanism of action in hypoglycemic or anticancer activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC₅₀ values against PPAR-γ or AMPK pathways using recombinant proteins .
- Gene Expression Profiling : RNA-seq or qPCR to identify downstream targets (e.g., glucose transporters or apoptotic markers) .
- Molecular Docking : Simulate binding interactions with receptors (e.g., insulin receptor tyrosine kinase) using AutoDock Vina .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolite Profiling : LC-MS/MS to identify active metabolites that may contribute to discrepancies .
- Orthogonal Validation : Confirm results using multiple assays (e.g., Western blotting alongside enzymatic assays) .
Q. What computational strategies predict its pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability, BBB penetration, and CYP450 interactions .
- Molecular Dynamics Simulations : Analyze binding stability with targets over 100-ns trajectories (e.g., GROMACS) .
Q. How are in vivo toxicity and pharmacokinetics evaluated in preclinical models?
- Methodological Answer :
- Acute Toxicity : Administer escalating doses (10–2000 mg/kg) in rodents, monitoring mortality and organ histopathology .
- Pharmacokinetic Profiling : Plasma concentration-time curves post-IV/oral dosing, with LC-MS quantification of AUC and t₁/₂ .
Q. What cross-disciplinary approaches integrate synthetic chemistry with computational modeling for drug development?
- Methodological Answer :
- Fragment-Based Design : Combine synthetic analogs with docking results to prioritize candidates .
- Machine Learning : Train models on existing bioactivity data to predict novel derivatives with desired properties .
Tables for Key Data
Table 1: Representative Synthetic Protocols
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
